molecular formula C17H18F3NO3 B4085917 4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4085917
M. Wt: 341.32 g/mol
InChI Key: ROINEWICWDQAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its intricate molecular structure This compound is notable for its trifluoromethyl group and bicyclic oxabicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of a suitable precursor with trifluoromethylphenyl isocyanate under controlled conditions. The reaction conditions often require the use of a strong base or acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

The compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group may enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact mechanism would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide

  • 4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

  • 4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

The uniqueness of 4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide lies in its specific trifluoromethyl group placement and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-14(2)15(3)8-9-16(14,24-13(15)23)12(22)21-11-7-5-4-6-10(11)17(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINEWICWDQAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.